Antimicrobial peptide 1, plant

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The increasing prevalence of antibiotic-resistant bacteria has become a major public health concern worldwide. The development of new antibiotics has been slow, and the emergence of new resistant strains has made the search for alternative solutions urgent. Antimicrobial peptides (AMPs) have emerged as promising candidates for the development of new antimicrobial agents. Among them, plant AMPs have attracted attention due to their broad-spectrum activity and low toxicity. Antimicrobial Peptide 1, Plant (AMP1, Plant) is a well-known plant-derived AMP that has shown promising results in scientific research.

Mecanismo De Acción

AMP1, Plant exerts its antimicrobial activity by disrupting the bacterial cell membrane, leading to leakage of intracellular contents and cell death. The cationic nature of AMP1, Plant allows it to interact with the negatively charged bacterial cell membrane, leading to membrane destabilization and pore formation. This disrupts the membrane barrier function, leading to loss of membrane potential, leakage of intracellular contents, and ultimately cell death.

Biochemical and Physiological Effects:

In addition to its antimicrobial activity, AMP1, Plant has been shown to have other biochemical and physiological effects. AMP1, Plant has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. AMP1, Plant has also been shown to stimulate plant growth and enhance plant resistance to pathogens.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

AMP1, Plant has several advantages as a research tool. It is easy to synthesize and purify, and its broad-spectrum activity allows it to be used against a wide range of microorganisms. However, there are some limitations to its use in lab experiments. AMP1, Plant is sensitive to proteolytic degradation, which can affect its activity. In addition, its cationic nature can lead to non-specific binding to negatively charged surfaces, which can affect its activity and specificity.

Direcciones Futuras

There are several future directions for the research and development of AMP1, Plant. One area of interest is the modification of AMP1, Plant to enhance its activity and specificity. This can be achieved by altering its amino acid sequence or by conjugating it to other molecules. Another area of interest is the use of AMP1, Plant in combination with other antimicrobial agents to enhance their activity and overcome resistance. Finally, the use of AMP1, Plant in clinical trials as a potential antimicrobial agent is an area of great interest and potential.

Métodos De Síntesis

AMP1, Plant is a small cationic peptide that is synthesized by plants as a defense mechanism against pathogens. The synthesis of AMP1, Plant can be achieved by recombinant DNA technology, chemical synthesis, or extraction from plant tissues. Recombinant DNA technology involves the expression of the AMP1, Plant gene in a suitable host system such as Escherichia coli, yeast, or insect cells. Chemical synthesis involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis. Extraction from plant tissues involves the isolation and purification of the peptide from plant seeds, leaves, or fruits.

Aplicaciones Científicas De Investigación

AMP1, Plant has been extensively studied for its antimicrobial activity against a wide range of bacteria, fungi, and viruses. In vitro studies have shown that AMP1, Plant has potent antimicrobial activity against Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). AMP1, Plant has also been shown to be effective against fungal pathogens such as Candida albicans and Aspergillus fumigatus. In addition, AMP1, Plant has antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

Propiedades

Número CAS |

139632-17-0 |

|---|---|

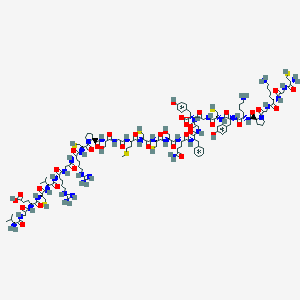

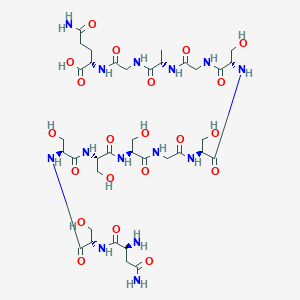

Fórmula molecular |

C124H194N38O37S7 |

Peso molecular |

3033.6 g/mol |

Nombre IUPAC |

(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C124H194N38O37S7/c1-63(2)99(129)119(195)140-52-94(171)145-75(34-36-97(174)175)109(185)157-86(61-204)116(192)160-100(64(3)4)120(196)150-72(21-13-40-134-123(130)131)103(179)137-49-92(169)144-73(22-14-41-135-124(132)133)107(183)159-87(62-205)121(197)162-43-16-24-89(162)118(194)154-81(55-163)105(181)139-50-93(170)146-77(37-44-206-5)111(187)156-85(60-203)115(191)158-84(59-202)114(190)153-82(56-164)113(189)148-76(33-35-90(128)167)110(186)151-78(45-65-17-7-6-8-18-65)104(180)138-51-95(172)147-80(47-67-27-31-69(166)32-28-67)122(198)199-98(176)54-142-106(182)83(58-201)155-112(188)79(46-66-25-29-68(165)30-26-66)152-108(184)74(20-10-12-39-126)149-117(193)88-23-15-42-161(88)96(173)53-141-102(178)71(19-9-11-38-125)143-91(168)48-136-101(177)70(127)57-200/h6-8,17-18,25-32,63-64,70-89,99-100,163-166,200-205H,9-16,19-24,33-62,125-127,129H2,1-5H3,(H2,128,167)(H,136,177)(H,137,179)(H,138,180)(H,139,181)(H,140,195)(H,141,178)(H,142,182)(H,143,168)(H,144,169)(H,145,171)(H,146,170)(H,147,172)(H,148,189)(H,149,193)(H,150,196)(H,151,186)(H,152,184)(H,153,190)(H,154,194)(H,155,188)(H,156,187)(H,157,185)(H,158,191)(H,159,183)(H,160,192)(H,174,175)(H4,130,131,134)(H4,132,133,135)/t70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,99-,100-/m0/s1 |

Clave InChI |

CRLBLVQWYMUDAS-FBMKYRQTSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)OC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)N)N |

SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)OC(=O)CNC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N)N |

SMILES canónico |

CC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)OC(=O)CNC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N)N |

Otros números CAS |

139632-17-0 |

Sinónimos |

AMP1 protein, Impatiens balsamina AMP1, Impatiens balsamina antimicrobial protein, Impatiens balsamina |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)

![2,2,5,5-Tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one](/img/structure/B137070.png)

![1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B137095.png)